molecular formula C12H16 B8528780 1-propyl-2,3-dihydro-1H-indene CAS No. 60584-82-9

1-propyl-2,3-dihydro-1H-indene

Cat. No. B8528780
Key on ui cas rn: 60584-82-9
M. Wt: 160.25 g/mol
InChI Key: DYCGOFGOWDKOKT-UHFFFAOYSA-N
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Patent
US07592461B2

Procedure details

A MeOH (6 mL) solution of the trans-propenylindane acid from 144b (11.8 mg, 0.18 mmol) was hydrogenated under 50 psi H2 for 1 h to give propylindane acid. MS Found: (M+Na)+=317.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
144b
Quantity
11.8 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](/[CH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)=[CH:2]\[CH3:3]>CO>[CH2:1]([CH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C\C)/C1CCC2=CC=CC=C12
Name
144b
Quantity
11.8 mg
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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